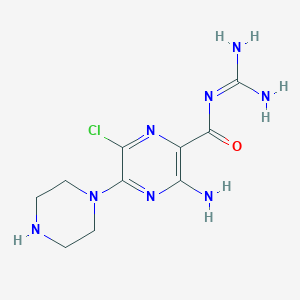
N(5)-Piperazine-amiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(5)-Piperazine-amiloride, also known as this compound, is a useful research compound. Its molecular formula is C10H15ClN8O and its molecular weight is 298.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ocular Applications
One of the significant applications of N(5)-Piperazine-amiloride is in the treatment of ocular neovascularization. Research indicates that amiloride and its derivatives can inhibit corneal, iridial, retinal, and choroidal neovascularization. This is particularly relevant in conditions such as age-related macular degeneration and diabetic retinopathy, where abnormal blood vessel growth can lead to vision loss.
Neurological Applications
This compound has also been investigated for its neuroprotective effects. In neonatal models, it has been shown to preserve brain energetics during episodes of secondary energy failure, which is critical in conditions like neonatal encephalopathy.
Research Findings
- Energy Preservation : In studies involving neonatal rat brain slices, exposure to amiloride delayed the decline in energetic parameters such as phosphocreatine/inorganic phosphate ratios, indicating its potential to protect against energy failure during hypoxic events .
- pH Regulation : The compound was associated with maintaining intracellular pH levels during stress conditions, which is vital for neuronal health and function .
Ion Channel Modulation
This compound is recognized for its role as an inhibitor of specific ion channels, particularly the renal outer medullary potassium (ROMK) channels. This aspect opens avenues for its application in managing conditions related to electrolyte imbalances.
Benefits and Mechanisms
- Potassium-Sparing Diuretic Effects : By inhibiting ROMK channels, this compound can help retain potassium while promoting sodium excretion, making it beneficial in treating hypertension and heart failure.
- Selectivity Improvement : Recent studies have focused on enhancing the selectivity of this compound towards ROMK over other channels like hERG (human Ether-à-go-go Related Gene), which is crucial for reducing potential side effects associated with cardiac arrhythmias .
Comparative Analysis and Case Studies
The following table summarizes various studies highlighting the applications and effects of this compound across different medical fields:
Eigenschaften
CAS-Nummer |
127628-91-5 |
|---|---|
Molekularformel |
C10H15ClN8O |
Molekulargewicht |
298.73 g/mol |
IUPAC-Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20) |
InChI-Schlüssel |
OJANHPFPUXFRED-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Key on ui other cas no. |
127628-91-5 |
Synonyme |
5-PZA N(5)-piperazine-amiloride N(5)-piperazinylamiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















